1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid
Overview
Description
“1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as carbonyl compounds. It is commonly used in organic synthesis . The tert-butyloxycarbonyl (Boc) group is a protecting group used in peptide synthesis .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) is achieved by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis
The molecular formula of “this compound” is C12H21NO4 and its molecular weight is 243.30 .Chemical Reactions Analysis
The Boc group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius and should be stored at a temperature between 0-10°C . It is air sensitive and heat sensitive . It appears as a white to light yellow powder or crystal .Scientific Research Applications
Chemoselective Tert-Butoxycarbonylation
1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid has been utilized as a chemoselective tert-butoxycarbonylation reagent for acidic proton-containing substrates. It is effective for phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without needing a base. The reactions are noted for their high yield and mild conditions (Saito, Ouchi, & Takahata, 2006).
Synthesis of Stereoisomers
The chemical has been used in the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, aiding in the creation of unnatural amino acids. This process includes optical resolution and ab initio calculations to understand cis selectivity (Bakonyi et al., 2013).
Solid-Phase Synthesis of Peptide α-Carboxamides
It's been applied in the solid-phase synthesis of peptide α-carboxamides. The compound serves as a stable handle, resistant to acidolysis, and facilitates the efficient synthesis of peptides (Gaehde & Matsueda, 2009).
Crystal Structure Analysis
Its crystal structure has been studied, particularly focusing on N-methylation as a determinant of peptide conformation. This research provides insights into the molecular configuration and interactions of such compounds (Jankowska et al., 2002).
Synthesis of Functionalized Amino Acid Derivatives
The compound is used in the synthesis of functionalized amino acid derivatives, particularly for designing anticancer agents. Its ability to create derivatives with potent cytotoxicity against various cancer cell lines has been noted, highlighting its potential in cancer therapy (Kumar et al., 2009).
Mechanism of Action
Target of Action
The primary target of 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid, also known as 3-Phenylpiperidine-3-carboxylic acid, N-BOC protected, is the amine functional group in organic compounds . This compound is used as a protecting group for amines in organic synthesis .
Mode of Action
The this compound compound interacts with its targets by protecting amines as less reactive carbamates in organic synthesis . This protection is achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protection mechanism involves the attack of the nucleophilic amine to the electrophilic anhydride .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of amines into carbamates . This transformation allows for other functional groups in the molecule to undergo reactions without interference from the amine group . The downstream effects include the ability to carry out complex organic synthesis procedures without unwanted side reactions .
Pharmacokinetics
The compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by its chemical structure and the presence of the tert-butoxycarbonyl protecting group . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and the presence of other functional groups in the molecule .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the protection of amines, allowing for selective reactions to occur at other functional groups within the molecule . This results in the successful synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For instance, the removal of the tert-butoxycarbonyl protecting group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol . Therefore, the reaction conditions play a crucial role in the compound’s action .
Safety and Hazards
Future Directions
The use of the Boc group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Future research could focus on developing more efficient methods for the synthesis and deprotection of Boc-protected compounds, as well as exploring their potential applications in various fields of organic synthesis.
Biochemical Analysis
Biochemical Properties
1-(tert-Butoxycarbonyl)-3-phenylpiperidine-3-carboxylic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amino acids and peptides. It interacts with enzymes such as carboxylesterases, which facilitate the removal of the tert-butoxycarbonyl group during deprotection processes . This interaction is essential for the synthesis of peptides and other complex molecules, as it allows for selective protection and deprotection of functional groups.
Cellular Effects
This compound influences various cellular processes by acting as a protecting group in peptide synthesis. It affects cell signaling pathways and gene expression by enabling the synthesis of peptides that can modulate these processes . Additionally, the compound’s stability ensures that it does not interfere with cellular metabolism, making it a reliable reagent in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable carbamate bonds with amino groups. This interaction prevents unwanted reactions during synthesis and can be reversed by specific deprotection agents such as trifluoroacetic acid . The compound’s ability to form and break these bonds selectively is key to its utility in organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are stable over time, provided it is stored under appropriate conditions. The compound is known to degrade slowly, ensuring its long-term efficacy in biochemical experiments . Studies have shown that it maintains its protective properties over extended periods, making it a reliable reagent for long-term research projects.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amino groups without causing adverse effects. At higher doses, it may exhibit toxicity, necessitating careful dosage control in experimental settings . Researchers must balance the protective benefits with potential toxic effects to ensure safe and effective use.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as carboxylesterases, which facilitate its deprotection and subsequent incorporation into peptides . This interaction is crucial for maintaining the integrity of synthesized peptides and ensuring their proper function in biochemical assays.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. Its hydrophobic nature allows it to traverse cell membranes easily, ensuring its availability for biochemical reactions . The compound’s distribution is influenced by its interaction with binding proteins, which can affect its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound is localized within various subcellular compartments, depending on its role in peptide synthesis. It may be directed to specific organelles through targeting signals or post-translational modifications . This localization is essential for its function, as it ensures that the compound is available where it is needed for biochemical reactions.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-11-7-10-17(12-18,14(19)20)13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUYSEHCJSUXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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